molecular formula C7H16ClNO B6192571 (1S,2S,5S)-5-amino-2-methylcyclohexan-1-ol hydrochloride CAS No. 2648862-43-3

(1S,2S,5S)-5-amino-2-methylcyclohexan-1-ol hydrochloride

Cat. No.: B6192571
CAS No.: 2648862-43-3
M. Wt: 165.7
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Description

(1S,2S,5S)-5-amino-2-methylcyclohexan-1-ol hydrochloride is a chemical compound with a unique structure that includes an amino group and a hydroxyl group on a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5S)-5-amino-2-methylcyclohexan-1-ol hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by the introduction of the amino group. Common synthetic routes include catalytic hydrogenation and reductive amination. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5S)-5-amino-2-methylcyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexanols, cyclohexanones, and cyclohexylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S,5S)-5-amino-2-methylcyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S,5S)-5-amino-2-methylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
  • Allylamine
  • 5-Amino-pyrazoles

Uniqueness

(1S,2S,5S)-5-amino-2-methylcyclohexan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups on the cyclohexane ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2648862-43-3

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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